molecular formula C24H26N2O6 B11668697 5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione

5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11668697
M. Wt: 438.5 g/mol
InChI Key: NBPBFCDYTXUWBE-UHFFFAOYSA-N
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Description

5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazinane ring and multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Esterification: The initial step often involves the esterification of phenolic compounds with ethylene glycol derivatives.

    Etherification: This step involves the formation of ether bonds between the phenolic intermediates and tert-butylphenoxy groups.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the diazinane ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, amines, and substituted phenyl derivatives.

Scientific Research Applications

5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Generating Reactive Oxygen Species (ROS): It can induce oxidative stress in cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-({4-[2-(4-Tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione)
  • **N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide

Uniqueness

5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and its diazinane ring structure

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H26N2O6/c1-24(2,3)16-6-8-17(9-7-16)31-11-12-32-19-10-5-15(14-20(19)30-4)13-18-21(27)25-23(29)26-22(18)28/h5-10,13-14H,11-12H2,1-4H3,(H2,25,26,27,28,29)

InChI Key

NBPBFCDYTXUWBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)OC

Origin of Product

United States

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